Classic ferrous iron reagents such as 1,10-phenanthroline and TPTZ suffer from low sensitivity, poor water solubility, or Fe³⁺ autoreduction artifacts, leading to inaccurate trace analysis. Ferrozine disodium salt resolves these issues with a high molar absorptivity (~27,900 M⁻¹cm⁻¹) and excellent aqueous solubility, forming a stable magenta complex directly in aqueous samples without solvent extraction. Its negligible autoreduction ensures accurate Fe²⁺ quantification in environmental water, clinical serum, and antioxidant assays. • Eliminates solvent extraction & protein precipitation steps. • Suitable for flow-injection & automated high-throughput systems. • Consistent ≥97% purity with reliable global supply.
Ferrozine disodium salt (C20H14N4NaO6S2) is a specialized, highly water-soluble chromogenic chelating agent engineered for the spectrophotometric determination of ferrous iron (Fe2+). In procurement and assay design, it is distinguished by its ability to form an intensely colored, stable magenta tris-complex with Fe2+ across a broad pH range (pH 4–9) without the need for solvent extraction. Its exceptionally high molar absorptivity and negligible autoreduction properties make it a critical reagent for trace-level iron quantification in environmental, clinical, and industrial matrices, outperforming classic ferroin-group indicators in both sensitivity and workflow simplicity [1].
Substituting Ferrozine with classic reagents like 1,10-phenanthroline, bathophenanthroline (BPA), or TPTZ compromises analytical accuracy and workflow efficiency. 1,10-phenanthroline lacks the necessary molar absorptivity for sub-ppm trace analysis, often requiring larger sample volumes or pre-concentration. Bathophenanthroline, while sensitive, exhibits poor aqueous solubility, necessitating toxic solvent extraction (e.g., hexanol) that complicates automation and causes precipitation in samples containing humic matter. Furthermore, TPTZ is prone to autoreduction of Fe3+ to Fe2+ in the presence of colored dissolved organic carbon (CDOC), leading to significant overestimation of ferrous iron. Ferrozine circumvents these failures by providing high aqueous solubility, superior sensitivity, and negligible autoreduction, making it a more reliable choice for high-throughput assays [1].
Ferrozine disodium salt demonstrates a significantly higher molar absorptivity compared to standard ferroin-group reagents, enabling direct quantification of trace iron without pre-concentration. At 562 nm, the Ferrozine-Fe(II) complex yields a molar absorptivity of 27,900 M^-1 cm^-1, whereas the classic 1,10-phenanthroline complex yields only 11,100 M^-1 cm^-1 at 510 nm [1]. This >2.5-fold increase in sensitivity allows for accurate detection down to the low parts-per-billion (ppb) range in micro-volume samples.
| Evidence Dimension | Molar Absorptivity for Fe(II) Complexation |
| Target Compound Data | 27,900 M^-1 cm^-1 (at 562 nm) |
| Comparator Or Baseline | 1,10-phenanthroline: 11,100 M^-1 cm^-1 (at 510 nm) |
| Quantified Difference | >2.5x higher sensitivity for Ferrozine |
| Conditions | Aqueous solution, pH 4–9 |
Enables procurement of a single reagent capable of sub-ppm iron quantification without requiring expensive pre-concentration steps or larger sample volumes.
Unlike bathophenanthroline (BPA), which requires extraction into organic solvents like hexanol due to its poor water solubility, Ferrozine disodium salt is highly water-soluble. In comparative freshwater assays, the BPA method suffered from unacceptably high limits of detection with small sample volumes and caused humic matter to form precipitates [1]. Ferrozine allows for direct, single-phase aqueous measurement, streamlining high-throughput and automated flow-injection workflows.
| Evidence Dimension | Assay Workflow and Matrix Compatibility |
| Target Compound Data | Direct aqueous measurement; no precipitation with humic matter |
| Comparator Or Baseline | Bathophenanthroline (BPA): Requires hexanol extraction; forms humic precipitates |
| Quantified Difference | Elimination of multi-step solvent extraction and matrix precipitation |
| Conditions | Freshwater samples containing humic matter |
Drastically reduces assay time, eliminates toxic solvent usage, and allows seamless integration into automated clinical and industrial analyzers.
In samples containing colored dissolved organic carbon (CDOC), the choice of chelator critically impacts the accuracy of ferrous iron speciation. Comparative studies show that TPTZ (2,4,6-tripyridyl-s-triazine) causes significant autoreduction of Fe3+ to Fe2+ in the absence of a reducing agent, leading to false-positive overestimates. In contrast, Ferrozine exhibits negligible autoreducing properties, ensuring that the measured Fe2+ accurately reflects the native speciation of the sample even after standard development times [1].
| Evidence Dimension | Autoreduction of Fe3+ to Fe2+ in CDOC matrices |
| Target Compound Data | Negligible autoreduction |
| Comparator Or Baseline | TPTZ: Significant autoreduction leading to overestimates |
| Quantified Difference | Prevention of false-positive Fe2+ overestimation in organic-rich samples |
| Conditions | Freshwater samples with high colored dissolved organic carbon (CDOC) at pH 6 |
Ensures reliable and reproducible iron speciation data in environmental and biological samples, avoiding costly analytical errors.
Due to its high molar absorptivity and lack of autoreduction artifacts, Ferrozine is the preferred reagent for continuous online monitoring and flow-injection analysis of sub-ppm ferrous iron in natural, potable, and waste waters [1].
The excellent aqueous solubility of Ferrozine disodium salt allows for direct spectrophotometric measurement of serum iron without the need for deproteinization or toxic solvent extraction, streamlining clinical diagnostics compared to BPA-based methods [2].
Ferrozine's ability to highly stabilize Fe(II) and yield a massive molar absorptivity is leveraged in novel ferric reducing capacity assays, providing a more sensitive and kinetically favorable alternative to classic FRAP assays for evaluating food and biological antioxidants [3].
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